2-Amino-2-(4-chlorophenyl)propanoicacidhcl
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Overview
Description
2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of phenylalanine, an amino acid, and contains a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(4-chlorophenyl)propanoic acid using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the benzene ring and the amino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
- 2-Amino-2-(4-bromophenyl)propanoic acid hydrochloride
- 2-Amino-2-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-2-4-7(10)5-3-6;/h2-5H,11H2,1H3,(H,12,13);1H |
InChI Key |
HTJMZMRFOUBTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N.Cl |
Origin of Product |
United States |
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